molecular formula C13H18ClNO3 B1340168 Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate CAS No. 439117-40-5

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate

Cat. No.: B1340168
CAS No.: 439117-40-5
M. Wt: 271.74 g/mol
InChI Key: SCKBBUQGEDHWRN-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is an organic compound with the molecular formula C13H18ClNO3. It is a versatile chemical used in various scientific research fields, including organic synthesis and drug development. This compound is characterized by its tert-butyl group, which provides unique reactivity patterns, and its carbamate functionality, which is commonly used as a protecting group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate typically involves the reaction of 4-chloro-2-(hydroxymethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-chloro-2-(carboxymethyl)benzylcarbamate.

    Reduction: 4-chloro-2-(aminomethyl)benzylcarbamate.

    Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides .

Comparison with Similar Compounds

    Tert-butyl carbamate: Another carbamate protecting group but without the chloro and hydroxymethyl substituents.

    4-chloro-2-(hydroxymethyl)benzylamine: Lacks the carbamate protecting group.

    Benzyl carbamate: Similar structure but without the chloro and hydroxymethyl groups.

Uniqueness: Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is unique due to its combination of the tert-butyl carbamate protecting group and the chloro and hydroxymethyl substituents. This combination provides unique reactivity patterns and makes it a valuable tool in organic synthesis and drug development .

Biological Activity

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate (CAS No. 439117-40-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes and Receptors

The compound primarily acts as an inhibitor of histone deacetylases (HDACs), which are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins. Inhibition of HDACs can lead to an increase in acetylated histones, thereby altering gene expression profiles associated with various cellular processes, including cell cycle regulation and apoptosis.

Additionally, this compound interacts with sphingosine-1-phosphate (S1P) receptors, which are G-protein-coupled receptors involved in cell growth, survival, and migration . This dual mechanism suggests a multifaceted role in modulating cellular responses.

Inhibition Profiles

This compound has been shown to selectively inhibit class II HDACs, with varying potency across different isoforms. For instance, studies indicate that certain structural modifications enhance its inhibitory activity against specific HDAC targets . The selectivity for particular HDAC isoforms may provide insights into its therapeutic applications, particularly in cancer treatment .

Cellular Effects

This compound exhibits anti-inflammatory and immunoregulatory properties. In vitro studies have demonstrated its ability to modulate cytokine production, which is crucial for immune responses. For example, it has been reported to reduce interleukin-6 (IL-6) levels in stimulated immune cells, indicating potential applications in autoimmune diseases and inflammatory conditions .

Case Studies and Research Findings

In Vivo Studies

Recent research involving animal models has highlighted the compound's efficacy in reducing tumor growth. In xenograft models using human cancer cell lines, this compound exhibited significant antitumor activity. The compound's effects were dose-dependent; lower doses showed beneficial effects on inflammation without notable toxicity, while higher doses were associated with increased cytotoxicity against cancer cells .

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, influencing its pharmacokinetic properties. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects .

Summary of Biological Activity

Activity Type Description
HDAC Inhibition Selective inhibition of class II HDACs leading to altered gene expression
S1P Receptor Modulation Interaction with S1P receptors affecting cell growth and survival
Anti-inflammatory Effects Reduction of IL-6 levels in immune cells
Antitumor Activity Significant reduction in tumor growth in xenograft models
Metabolic Stability Metabolized by cytochrome P450 enzymes; stability affects long-term efficacy

Properties

IUPAC Name

tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKBBUQGEDHWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476543
Record name tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439117-40-5
Record name 1,1-Dimethylethyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439117-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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